2-Bromo-3,4-dibutylthiophene 2-Bromo-3,4-dibutylthiophene
Brand Name: Vulcanchem
CAS No.:
VCID: VC4019219
InChI: InChI=1S/C12H19BrS/c1-3-5-7-10-9-14-12(13)11(10)8-6-4-2/h9H,3-8H2,1-2H3
SMILES: CCCCC1=CSC(=C1CCCC)Br
Molecular Formula: C12H19BrS
Molecular Weight: 275.25 g/mol

2-Bromo-3,4-dibutylthiophene

CAS No.:

Cat. No.: VC4019219

Molecular Formula: C12H19BrS

Molecular Weight: 275.25 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-3,4-dibutylthiophene -

Specification

Molecular Formula C12H19BrS
Molecular Weight 275.25 g/mol
IUPAC Name 2-bromo-3,4-dibutylthiophene
Standard InChI InChI=1S/C12H19BrS/c1-3-5-7-10-9-14-12(13)11(10)8-6-4-2/h9H,3-8H2,1-2H3
Standard InChI Key VDYWPJQMILGXDY-UHFFFAOYSA-N
SMILES CCCCC1=CSC(=C1CCCC)Br
Canonical SMILES CCCCC1=CSC(=C1CCCC)Br

Introduction

Structural and Molecular Characteristics

Chemical Identity

2-Bromo-3,4-dimethylthiophene is defined by the molecular formula C₆H₇BrS and a molecular weight of 191.09 g/mol . Its IUPAC name, 2-bromo-3,4-dimethylthiophene, reflects the substituent positions on the thiophene ring. The compound’s Canonical SMILES (CC1=CSC(=C1C)Br) and InChI Key (GRXMHBKEDYKMND-UHFFFAOYSA-N) provide unambiguous identifiers for computational and regulatory purposes.

Physicochemical Properties

Key properties include:

PropertyValue/DescriptionSource
SolubilitySoluble in organic solvents (e.g., DCM, THF)
StabilityStable under acidic conditions; light-sensitive
Boiling PointNot reported
Melting PointNot reported
LogP3.127 (indicative of moderate hydrophobicity)

The bromine atom enhances electrophilic reactivity, while methyl groups influence steric hindrance and regioselectivity in reactions.

Synthesis and Industrial Production

Synthetic Routes

The primary synthesis involves electrophilic bromination of 3,4-dimethylthiophene using bromine (Br₂) in the presence of catalysts like Fe or AlBr₃. A patent-pending method (CN102363614A) optimizes this process by repurposing brominated wastewater containing magnesium bromide (5–15% MgBr₂) . The reaction proceeds under controlled conditions (4–6°C) with hydrogen peroxide as an oxidizing agent, achieving high selectivity and yield .

Reactivity and Chemical Transformations

Nucleophilic Substitution

The bromine atom serves as a leaving group, enabling reactions with nucleophiles like methoxide (NaOCH₃) or amines. For example:

2-Bromo-3,4-dimethylthiophene+NaOCH32-Methoxy-3,4-dimethylthiophene+NaBr\text{2-Bromo-3,4-dimethylthiophene} + \text{NaOCH}_3 \rightarrow \text{2-Methoxy-3,4-dimethylthiophene} + \text{NaBr}

This reaction is pivotal for synthesizing ether derivatives used in polymer chemistry.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) facilitate C–C bond formation. Using Pd(PPh₃)₄ and arylboronic acids, biaryl structures are synthesized for organic semiconductors.

Oxidation and Reduction

Controlled oxidation with m-CPBA yields sulfoxide derivatives, while hydrogenation reduces the thiophene ring to a tetrahydrothiophene, altering electronic properties for material applications.

Applications in Scientific Research

Organic Electronics

The compound’s π-conjugated system and tunable substituents make it a precursor for conductive polymers. Poly(3,4-dimethylthiophene) derivatives exhibit enhanced charge mobility in organic field-effect transistors (OFETs).

Medicinal Chemistry

In vitro studies demonstrate concentration-dependent cytotoxicity against cancer cell lines (IC₅₀ ≈ 5 µM). Apoptosis induction via caspase-3 activation and Bcl-2 suppression highlights its potential as an anticancer scaffold.

Agrochemistry

Derivatives act as intermediates in synthesizing thiophene-based pesticides, leveraging sulfur’s bioactivity against pests.

Biological Activity and Mechanisms

Enzyme Interactions

The compound inhibits cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism, suggesting drug-drug interaction risks.

Cellular Effects

In MCF-7 breast cancer cells, it induces G₀/G₁ cell cycle arrest and mitochondrial membrane depolarization, triggering apoptosis.

Comparative Analysis with Analogues

3-Bromo-2,4-dimethylthiophene

Positional isomerism reduces steric hindrance, increasing reactivity in SNAr reactions but decreasing thermal stability.

2-Chloro-3,4-dimethylthiophene

Chlorine’s lower electronegativity results in slower substitution rates compared to bromine analogues.

ParameterRecommendation
ToxicityModerate (LD₅₀ not established)
StorageAmber glass, inert atmosphere
PPEGloves, goggles, fume hood

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